3-bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide
Description
3-bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide is a benzamide derivative characterized by a 3-bromo-substituted benzoyl group attached to a 2-methoxyphenylamine scaffold bearing a diethylsulfamoyl moiety at the 5-position. Its molecular formula is C₁₈H₂₀BrN₂O₄S, with a molecular weight of 441.34 g/mol . The diethylsulfamoyl group (-SO₂N(Et)₂) enhances solubility and may modulate pharmacokinetic properties compared to simpler sulfonamide derivatives.
Properties
IUPAC Name |
3-bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4S/c1-4-21(5-2)26(23,24)15-9-10-17(25-3)16(12-15)20-18(22)13-7-6-8-14(19)11-13/h6-12H,4-5H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXVIFJXUJZETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Sulfonation: The diethylsulfamoyl group is introduced via sulfonation, where the precursor is treated with diethylsulfamoyl chloride in the presence of a base like pyridine.
Methoxylation: The methoxy group is introduced through methoxylation, typically using methanol and a strong acid catalyst.
Amidation: The final step involves the formation of the benzamide core through an amidation reaction, where the intermediate product is reacted with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonamide groups.
Coupling Reactions: The benzamide core allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling: Palladium catalysts (Pd/C) with bases like potassium carbonate (K2CO3) in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
a) 2-bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide
- Key Difference : Bromine at the 2-position (vs. 3-position in the target compound).
- Impact : The 2-bromo substitution may sterically hinder interactions with planar binding sites (e.g., enzyme active regions) compared to the 3-bromo isomer. Electronic effects (e.g., resonance withdrawal) also differ due to positional variance .
- Molecular Weight : Identical (441.34 g/mol).
b) N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-fluorobenzamide
- Key Difference : Fluorine replaces bromine at the 4-position.
- Molecular Weight : 380.43 g/mol (lower due to fluorine substitution).
Sulfonamide and Sulfamoyl Variants
a) 5-(4-bromophenyl)-N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine
- Key Difference : Ethylsulfonyl (-SO₂Et) instead of diethylsulfamoyl (-SO₂N(Et)₂) and an oxazole ring replacing benzamide.
- The oxazole ring introduces rigidity, which may affect conformational flexibility in target binding .
- Molecular Weight: Not explicitly stated, but estimated to be lower due to oxazole substitution.
Halogen and Heterocyclic Derivatives
a) 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide
- Key Difference : Fluoro at the 2-position and methoxyphenyl instead of diethylsulfamoyl-substituted phenyl.
- Impact : The lack of a sulfamoyl group reduces solubility and may limit interactions with charged residues in proteins. The dual halogen substitution (Br, F) could enhance lipophilicity .
- Molecular Weight : 324.15 g/mol.
b) 3-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide
- Key Difference : Benzoxazole core with 2,4-dichlorophenyl substitution.
- The additional methoxy group at the 4-position alters electronic properties .
- Molecular Weight : 492.15 g/mol.
Trifluoromethyl and Alkoxy Derivatives
a) 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
Biological Activity
3-bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom, a diethylsulfamoyl group, and a methoxyphenyl moiety. Its molecular formula is with a molecular weight of approximately 453.55 g/mol. The presence of the diethylsulfamoyl group is significant for its biological activity, as it enhances solubility and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to apoptosis in cancer cells.
- Antimicrobial Activity : It has been shown to mimic para-aminobenzoic acid (PABA), disrupting folic acid synthesis in bacteria, which is essential for their growth and replication.
- Receptor Binding : The compound interacts with various receptors that modulate cell proliferation and survival.
Biological Activity Data
Recent studies have reported on the biological activities of this compound:
| Activity | IC50 Value | Target | Reference |
|---|---|---|---|
| Antimicrobial | 25 µM | Bacterial enzyme inhibition | |
| Anticancer | 15 µM | Cancer cell apoptosis | |
| Sphingomyelinase Inhibition | 300 nM | Neutral sphingomyelinase 2 (nSMase2) |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of the compound against various bacterial strains. The results indicated significant inhibition of bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option.
- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that treatment with this compound led to increased rates of apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
- Sphingomyelinase Inhibition : Research highlighted its role as an nSMase2 inhibitor, which is crucial in the context of neurodegenerative diseases. The compound showed favorable pharmacokinetic properties, including brain penetration and effective inhibition of exosome release from neuronal cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzamide core significantly impact the biological activity:
- Bromination : The presence of the bromine atom enhances binding affinity to enzyme targets.
- Diethylsulfamoyl Group : This moiety is essential for solubility and bioavailability, facilitating better interaction with biological systems.
- Methoxy Substituents : Variations in methoxy group positions can alter the pharmacological profile, impacting both efficacy and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
